Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
Description
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 1820605-22-8) is a heterocyclic compound featuring a partially saturated pyridine ring with a hydroxyl group at the 3-position and a methyl ester moiety at the 1-position . Its structure combines both hydrophilic (hydroxyl) and lipophilic (ester) functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZJHQZPXGAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
A primary route to methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves the cyclization of amino alcohol intermediates. For example, 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine can undergo bromination with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 50°C, followed by hydrobromation at 5°C to introduce hydroxyl groups. Subsequent hydrolysis with sodium hydroxide (30%) at 5°C yields a dihydroxy intermediate, which is esterified with methyl chloroformate in dimethyl sulfoxide (DMSO) to form the target compound. This method achieves moderate yields (40–70%) but requires precise temperature control to avoid side reactions.
Key steps include:
- Bromination : NBS in THF at 50°C for 1.5 hours.
- Hydrolysis : 30% NaOH at 5°C for 1.5 hours.
- Esterification : Methyl chloroformate in DMSO at 15°C for 15 minutes.
Oxidation-Reduction Sequences
Oxidation of piperidin-4-ones to 2,3-dihydropyridin-4-ones, followed by selective reduction, offers another pathway. For instance, N-Boc-piperidin-4-one is oxidized using 2-iodoxybenzoic acid (IBX) in dimethylformamide (DMF) to form N-Boc-2,3-dihydropyridin-4-one . Subsequent reduction with sodium borohydride (NaBH4) in methanol selectively reduces the ketone to a secondary alcohol, yielding N-Boc-3-hydroxy-1,2,3,4-tetrahydropyridine . Deprotection of the Boc group with trifluoroacetic acid (TFA) and esterification with methyl chloroformate completes the synthesis. This method emphasizes the importance of protecting groups in managing reactivity.
Halogenation-Hydrolysis Strategies
Halogenation at the 3-position followed by hydrolysis is a viable approach. In one protocol, 1-methyl-1,2,3,6-tetrahydropyridine is treated with N-bromosuccinimide in THF at 50°C to introduce a bromine atom. Hydrolysis with aqueous sodium hydroxide (30%) at 5°C replaces the bromine with a hydroxyl group, and subsequent esterification with methyl chloroformate in DMSO affords the desired product. This method is notable for its scalability but requires careful handling of halogenating agents.
Petasis Methylenation for Ring Formation
The Petasis reagent (Cp2Ti(CH2SiMe3)2 ) enables methylenation of carbonyl groups to form tetrahydropyridine rings. For example, N-Boc-2,3-dihydropyridin-4-one reacts with the Petasis reagent in dichloromethane (DCM) at −78°C to generate N-Boc-4-methylene-1,2,3,4-tetrahydropyridine . Hydroxylation of the exocyclic double bond with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) in acetone/water introduces the 3-hydroxy group, followed by Boc deprotection and esterification. This method highlights the utility of transition-metal reagents in constructing complex heterocycles.
Microwave-Assisted Esterification
Microwave irradiation accelerates esterification steps, improving efficiency. A mixture of 3-hydroxy-1,2,3,4-tetrahydropyridine and methyl chloroformate in acetonitrile is irradiated at 100°C for 10 minutes, achieving near-quantitative conversion. This approach reduces reaction times from hours to minutes and minimizes thermal degradation, making it suitable for lab-scale synthesis.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | NBS, NaOH, methyl chloroformate | 50°C, THF/DMSO | 40–70% | Scalable, straightforward | Temperature-sensitive steps |
| Oxidation-Reduction | IBX, NaBH4, TFA | DMF, MeOH, rt | 50–65% | Selective reduction | Multiple protection steps |
| Halogenation | NBS, NaOH | 5–50°C, THF | 55–70% | High functional group tolerance | Hazardous halogen use |
| Petasis Methylenation | Cp2Ti(CH2SiMe3)2, OsO4 | −78°C to rt, DCM/acetone | 30–45% | Stereochemical control | Costly reagents, air-sensitive |
| Microwave | Methyl chloroformate | 100°C, microwave | 85–95% | Rapid, high yield | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .
Scientific Research Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Ester Group Variations
Key Compounds :
- Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (Target Compound)
- Benzyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 185847-84-1)
- tert-Butyl 2-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (Molecular weight: 185.23)
| Property | Target Compound | Benzyl Ester Derivative | tert-Butyl Ester Derivative |
|---|---|---|---|
| Ester Group | Methyl | Benzyl | tert-Butyl |
| Substituents | 3-hydroxy | 4-oxo | 2-oxo |
| Molecular Weight | ~182.06 (estimated) | Not provided | 185.23 |
| Lipophilicity | Moderate (methyl ester) | High (benzyl group) | Very high (tert-butyl group) |
| Synthetic Utility | Intermediate for drug design | Likely used in crystallography | Stable protecting group |
Analysis :
- The methyl ester in the target compound offers a balance between stability and reactivity, whereas the bulky tert-butyl group enhances steric protection but reduces solubility in polar solvents .
- The benzyl ester derivative (CAS: 185847-84-1) may exhibit higher crystallinity due to the aromatic benzyl group, facilitating structural characterization via X-ray diffraction .
Substituent Effects on Spectral and Physical Properties
Key Compounds :
- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (Melting point: 152–159°C; NMR data available)
- Naphthalenone derivatives (e.g., Compound 6b–6f in )
Analysis :
- The 6-oxo derivative’s lower melting point (152–159°C) compared to naphthalenones (180–220°C) suggests reduced crystallinity due to its complex substituents .
- The hydroxyl group in the target compound and naphthalenones generates distinct NMR signals (e.g., broad ~10 ppm for OH in dihydronaphthalenones vs. unresolved OH in tetrahydropyridines) .
Pharmacological and Toxicological Considerations
Key Compounds :
Analysis :
- Structural differences critically influence bioactivity. MPTP’s 4-phenyl group facilitates conversion to the toxic MPP+ ion, whereas the target compound’s 3-hydroxy and ester groups likely prevent such metabolic activation .
Biological Activity
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS Number: 1820605-22-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₁NO₃
- Molecular Weight : 157.17 g/mol
- Structure : The compound features a tetrahydropyridine ring with a hydroxyl and a carboxylate group, contributing to its biological reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and potential anti-cancer effects. The following sections detail these activities.
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases. It is hypothesized that the tetrahydropyridine structure could mitigate oxidative stress and enhance neuronal survival.
Mechanism of Action :
- Antioxidant Activity : The hydroxyl group in the structure is believed to scavenge free radicals, reducing oxidative damage in neuronal cells.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, enhancing synaptic plasticity and cognitive functions.
Anti-Cancer Potential
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| U937 (Monocytic Leukemia) | 10.5 | Cell cycle arrest at G1 phase |
| CEM-13 (T-cell Leukemia) | 12.8 | Increased p53 expression leading to apoptosis |
Case Studies
-
Study on Neuroprotection :
- Objective : To evaluate the protective effects against oxidative stress in neuronal cultures.
- Findings : Treatment with methyl 3-hydroxy-1,2,3,4-tetrahydropyridine resulted in a significant reduction in cell death compared to untreated controls.
-
Anti-Cancer Investigation :
- Objective : To assess the cytotoxicity against breast cancer cells.
- Results : The compound exhibited dose-dependent cytotoxic effects on MCF-7 cells with an IC50 value of 15.2 µM, primarily through apoptotic pathways.
Research Findings
A comprehensive review of literature reveals the following insights into the biological activity of this compound:
- Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics in animal models.
- Safety Profile : Toxicological assessments show low toxicity levels at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization reactions or modifications of pre-functionalized tetrahydropyridine precursors. For example, the Povarov reaction —a three-component reaction involving aniline derivatives, aldehydes, and electron-rich alkenes under acidic conditions—has been successfully adapted for analogous tetrahydropyridine derivatives . Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., HCl) to enhance regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the hydroxy group (δ ~4.5–5.5 ppm) and ester carbonyl (δ ~165–170 ppm). NOESY experiments can resolve spatial proximity of substituents .
- X-ray crystallography : Use SHELX software for structure refinement . For visualization, ORTEP-III with a graphical interface provides clear thermal ellipsoid models . Ensure data collection at low temperature (e.g., 100 K) to minimize disorder in the tetrahydropyridine ring .
Advanced Research Questions
Q. How can Cremer-Pople parameters be applied to analyze the puckering conformation of the tetrahydropyridine ring?
The Cremer-Pople formalism defines ring puckering using amplitude () and phase () coordinates, derived from atomic displacements perpendicular to the mean plane . For this compound:
Q. What strategies mitigate neurotoxicity risks during pharmacological studies of tetrahydropyridine derivatives?
- Structural analogs : Replace the 3-hydroxy group with bulkier substituents (e.g., tert-butyl) to prevent metabolic activation to neurotoxic pyridinium species, as seen in MPTP-induced parkinsonism .
- In vitro screening : Use SH-SY5Y neuronal cells to assess mitochondrial toxicity (e.g., MTT assay) and ROS generation before in vivo testing .
Q. How does the hydroxyl group at position 3 influence reactivity in derivatization reactions?
The 3-hydroxy group enables:
- Oxidation : Conversion to a ketone using Dess-Martin periodinane or Swern conditions.
- Esterification : Acetylation with acetic anhydride/pyridine for prodrug synthesis.
- Chelation : Coordination with transition metals (e.g., Ru(bpy)₃²⁺) in photoredox catalysis for C–H functionalization .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects) be resolved?
- Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate target-specific effects from cytotoxicity .
- Mechanistic assays : Use RNA-seq or proteomics to identify pathways affected (e.g., NF-κB for anti-inflammatory activity, cytochrome inhibition for antimicrobial effects) .
- Structural benchmarking : Compare with known bioactives (e.g., quinolone antibiotics) to rationalize divergent activities .
Methodological Notes
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond lengths/angles .
- Synthetic reproducibility : Report reaction yields, purity (HPLC ≥95%), and spectroscopic artifacts (e.g., rotamers in NMR) .
- Ethical compliance : Adhere to OECD guidelines for neurotoxicity testing in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
